molecular formula C20H16N4O3 B063494 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol CAS No. 177100-04-8

3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol

Cat. No.: B063494
CAS No.: 177100-04-8
M. Wt: 360.4 g/mol
InChI Key: UAWDYRPQXCAZKV-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol (NACzE) is a monolithic azo-carbazole compound notable for its photoresponsive properties, particularly in dynamic holography and nonlinear optical (NLO) applications. Structurally, it consists of a carbazole moiety linked to a 4-nitrophenyl group via an azo (–N=N–) bridge, with an ethanol substituent at the carbazole nitrogen (Fig. 1). The nitro group acts as a strong electron-withdrawing substituent, enabling intramolecular charge transfer (ICT) between the carbazole and nitrophenyl units .

Properties

IUPAC Name

2-[3-[(4-nitrophenyl)diazenyl]carbazol-9-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3/c25-12-11-23-19-4-2-1-3-17(19)18-13-15(7-10-20(18)23)22-21-14-5-8-16(9-6-14)24(26)27/h1-10,13,25H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWDYRPQXCAZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301040486
Record name 9H-Carbazole-9-ethanol, 3-[2-(4-nitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301040486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177100-04-8
Record name 9H-Carbazole-9-ethanol, 3-[2-(4-nitrophenyl)diazenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301040486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((4-Nitrophenyl)azo)-9H-carbazole-9-ethanol
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Preparation Methods

Diazotization of 4-Nitroaniline

The first step in synthesizing NACzE involves converting 4-nitroaniline into its reactive diazonium salt. This reaction is typically conducted under acidic conditions at low temperatures (0–5°C) to stabilize the diazonium intermediate. Key reagents include:

  • 4-Nitroaniline : Dissolved in hydrochloric acid (HCl) to form a protonated aniline derivative.

  • Sodium Nitrite (NaNO₂) : Introduced dropwise to generate nitrous acid (HNO₂), which facilitates diazotization.

Reaction Conditions :

ParameterOptimal Range
Temperature0–5°C
pH<1 (strongly acidic)
Reaction Time30–60 minutes

Mechanistic Insight :
The nitro group on 4-nitroaniline activates the aromatic ring, directing electrophilic substitution. Diazotization proceeds via the formation of a nitrosonium ion (NO⁺), which reacts with the protonated amine to yield the diazonium salt.

Coupling with 9H-Carbazole-9-Ethanol

The diazonium salt is subsequently coupled with 9H-carbazole-9-ethanol in an alkaline medium. This step forms the azo (–N=N–) bridge between the nitrophenyl and carbazole moieties.

Key Considerations :

  • Alkaline Medium : Sodium hydroxide (NaOH) or sodium acetate buffer maintains a pH of 8–10, promoting nucleophilic attack by the carbazole’s nitrogen.

  • Temperature : Moderately elevated temperatures (20–30°C) accelerate coupling while minimizing side reactions.

Reaction Stoichiometry :

ComponentMolar Ratio
Diazonium Salt1.0
9H-Carbazole-9-Ethanol1.1

Yield Optimization :

  • Excess carbazole derivative ensures complete consumption of the diazonium salt.

  • Solvent choice (e.g., ethanol/water mixtures) balances solubility and reaction kinetics.

Industrial-Scale Production

Industrial synthesis scales the above steps with modifications for efficiency and consistency:

Continuous Flow Reactors :

  • Enable precise temperature control and rapid mixing, reducing decomposition risks.

  • Achieve yields exceeding 85% with residence times under 10 minutes.

Automated Purification Systems :

  • Chromatography or crystallization isolates NACzE with >98% purity.

  • Waste streams are treated to recover unreacted precursors and solvents.

Analytical Characterization

Post-synthesis, NACzE is validated using advanced spectroscopic techniques:

UV-Vis Spectroscopy :

  • λₘₐₓ ≈ 450–500 nm (azo group’s π→π* transitions).

  • Molar absorptivity: ~1.2 × 10⁴ L·mol⁻¹·cm⁻¹.

¹H NMR (400 MHz, CDCl₃) :

  • Aromatic protons: δ 7.3–8.2 ppm (carbazole and nitrophenyl).

  • Ethanol moiety: δ 3.5–4.5 ppm (–CH₂–OH).

Comparative Analysis of Synthetic Routes

The table below contrasts laboratory and industrial methods:

ParameterLaboratory MethodIndustrial Method
Scale 1–100 g1–100 kg
Reactor Type BatchContinuous Flow
Yield 70–75%85–90%
Purity 95–97%>98%
Cost Efficiency ModerateHigh

Challenges and Mitigation Strategies

Diazonium Stability :

  • Issue : Thermal decomposition above 10°C.

  • Solution : Ice baths and real-time temperature monitoring.

Byproduct Formation :

  • Issue : Isomeric azo compounds due to competing coupling sites.

  • Solution : Steric hindrance optimization using bulky solvents.

Recent Advances in Synthesis

Electrochemical methods are emerging as sustainable alternatives to traditional diazotization:

  • Electrochemical Diazotization : Uses nitric oxide (NO) under applied potential, reducing hazardous waste.

  • Photocatalytic Coupling : Visible light-driven reactions enhance selectivity and energy efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Materials Science

Photorefractive Polymers : The compound is utilized in synthesizing photorefractive polymers with pendant azocarbazole moieties. These materials are crucial for applications in optical data storage and holography due to their ability to change refractive index upon exposure to light.

Chemistry

Dye and Reagent : 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol serves as a dye in various chemical processes. It is also employed as a reagent in analytical chemistry, particularly in colorimetric assays.

Biology and Medicine

Biological Staining : The compound is investigated for its potential use in biological staining techniques, allowing for visualization of cells and tissues under microscopy.

Antitumor Activity : Research indicates that carbazole derivatives exhibit significant antitumor effects. For instance, certain studies show that these compounds can selectively inhibit melanoma cell growth by inducing apoptosis through p53 signaling pathways.

Antimicrobial Properties : The compound has been explored for its antimicrobial effects against various pathogens, highlighting its potential in treating infections.

Antioxidant Activity : The presence of the carbazole core contributes to antioxidant properties, which may protect cells from oxidative stress.

Industrial Applications

This compound is utilized in producing colored materials such as textiles and plastics. Its chromophoric properties allow it to impart vibrant colors while maintaining stability under various conditions.

Case Studies and Research Findings

  • Intramolecular Charge Transfer Studies : A study focused on the intramolecular charge transfer properties of this compound demonstrated its potential for terahertz and two-photon absorption applications, enhancing its viability in advanced optical technologies .
  • Antitumor Activity Analysis : Experimental results indicated that certain derivatives of this compound exhibited selective cytotoxicity against melanoma cells, suggesting its potential as a therapeutic agent .
  • Antimicrobial Efficacy Testing : Research highlighted the antimicrobial properties of carbazole derivatives against various strains of bacteria and fungi, paving the way for new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol involves its interaction with light and other chemical species. The azo group (-N=N-) is responsible for the compound’s chromophoric properties, allowing it to absorb light and undergo photoisomerization. This property is exploited in photorefractive applications, where the compound can change its refractive index in response to light .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

CACzE: 3-[(4-Cyanophenyl)azo]-9H-carbazole-9-ethanol
  • Structure: Replaces the nitro group with a cyano (–CN) substituent.
  • Optical Properties: The electron-withdrawing cyano group induces a blue shift in absorption compared to NACzE, altering the ICT efficiency. This affects the isosbestic point and holographic sensitivity .
  • Applications : Less studied in holography but explored in dye-doped resins for optical limiting.
Brominated/Iodinated Carbazole Derivatives
  • Examples: 3-(3,6-Diiodo-9H-carbazol-9-yl)-N′-[(E)-(4-nitrophenyl)methylene]propanehydrazide ().
  • However, bulky substituents may hinder isomerization kinetics critical for holography .
Ionic Liquid Analogues
  • Example: [Azo][BF4] (), an azo-functionalized ionic liquid.
  • NACzE’s rigid carbazole backbone offers superior thermal stability compared to ionic liquids .

Performance Metrics: NACzE vs. CACzE

Property NACzE CACzE
Substituent –NO₂ (Nitro) –CN (Cyano)
Absorption Maxima ~500–600 nm (ICT band) Blue-shifted vs. NACzE
Isosbestic Point 561 nm Not reported
Holographic Sensitivity High (561 nm alignment) Lower due to shifted absorption
NLO Hyperpolarizability β = 264.1 × 10⁻³⁰ esu (DFT) Data limited; likely lower β
Stability in PMMA High (30 wt% doping) Requires surfactant for dispersion

Mechanistic Insights

  • Isomerization Kinetics: NACzE’s rapid cis-trans isomerization in PMMA is governed by the glass transition temperature (Tg) of the matrix, enabling sub-second holographic updates . CACzE’s smaller cyano group may accelerate isomerization but reduce grating stability.
  • Charge Transfer : NACzE’s nitro group enhances ICT, critical for NLO response. Substitution with weaker electron-withdrawing groups (e.g., –CN) diminishes ICT efficiency, as shown by reduced hyperpolarizability .

Holographic Displays

NACzE-PMMA films (50 μm thickness) enable real-time 3D holograms with full parallax, achieving 100 elemental holograms in 28 s . Over-recording without erasure is feasible, making NACzE superior to photorefractive polymers requiring high-voltage fields .

Nonlinear Optics (NLO)

NACzE’s vibrational contributions to hyperpolarizability (15%) suggest tunability via substituent design. Computational studies propose that brominated or iodinated derivatives could amplify NLO effects but require synthetic optimization .

Biological Activity

3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol is a compound belonging to the carbazole family, which is known for its diverse biological activities. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by data tables and relevant research findings.

The synthesis of this compound involves two primary steps: diazotization of 4-nitroaniline and subsequent coupling with 9H-carbazole-9-ethanol. The reaction conditions require careful temperature control to maintain the stability of the diazonium salt during the diazotization phase, followed by a coupling reaction in an alkaline medium to form the azo linkage.

Chemical Structure

The chemical structure can be represented as follows:

C16H14N4O3(Molecular Weight 302 31 g mol)\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{O}_{3}\quad (\text{Molecular Weight 302 31 g mol})

Biological Activity Overview

Carbazole derivatives, including this compound, have been reported to exhibit various biological activities such as:

  • Antitumor Activity : Many carbazole derivatives have demonstrated significant antitumor effects. For instance, studies show that certain carbazole derivatives can selectively inhibit melanoma cell growth by inducing apoptosis through pathways involving p53 signaling .
  • Antimicrobial Properties : Carbazole compounds have been explored for their antimicrobial effects against various pathogens, highlighting their potential in treating infections .
  • Antioxidant Activity : The presence of the carbazole core contributes to antioxidant properties, which may protect cells from oxidative stress .

Antitumor Activity

Recent studies have highlighted the antitumor potential of carbazole derivatives. For example, a derivative similar to this compound showed selective inhibition of BRAF-mutated melanoma cells while sparing normal melanocytes. The mechanism involved upregulation of caspase activity leading to increased apoptosis .

Table 1: Summary of Antitumor Studies on Carbazole Derivatives

Study ReferenceCompound TestedCancer TypeMechanism of ActionKey Findings
ECCAMelanomap53 ActivationInduced apoptosis without toxicity
VariousMultiple CancersSTAT3 InhibitionSignificant growth inhibition observed
Mixed DerivativesMild Steel CorrosionCathodic InhibitionEffective against corrosion in HCl

Antimicrobial and Antioxidant Activities

Carbazole derivatives have also been investigated for their antimicrobial and antioxidant properties. Research indicates that these compounds can inhibit bacterial growth and reduce oxidative stress markers in vitro. For example, studies show that N-substituted carbazoles possess notable antibacterial activity against gram-positive and gram-negative bacteria .

Table 2: Biological Activities of Carbazole Derivatives

Activity TypeDescriptionExample Compounds
AntitumorInhibits cancer cell proliferationECCA, N-substituted carbazoles
AntimicrobialEffective against various pathogensN-substituted carbazoles
AntioxidantReduces oxidative stressVarious carbazole derivatives

Case Studies

  • Melanoma Study : A study evaluated the effects of a carbazole derivative on melanoma cells, revealing that it induced apoptosis through p53 signaling pathways. This study suggests potential for developing new melanoma therapies based on carbazole structures .
  • Antimicrobial Testing : Another research focused on the antimicrobial efficacy of various carbazole derivatives against common pathogens. Results indicated significant inhibition rates, particularly against Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol, and how do reaction conditions influence yields?

  • Methodology : The compound is synthesized via diazo-coupling reactions, often involving carbazole derivatives and nitro-substituted aryl diazonium salts. For example, azo-carbazole derivatives are typically prepared by coupling carbazole-ethanol precursors with 4-nitrobenzenediazonium salts under acidic conditions. Reaction optimization includes controlling temperature (0–5°C for diazonium salt stability) and pH to prevent premature decomposition .
  • Yield Variability : Evidence shows that solvent choice (e.g., dichloromethane vs. DMSO) and catalysts (e.g., AlCl₃ for Friedel-Crafts acylation) significantly impact yields. For instance, AlCl₃-mediated reactions in CH₂Cl₂ achieved 53–74% yields, while K₂CO₃ in DMSO at 135°C resulted in 89% yields for analogous carbazole derivatives .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H NMR : Critical for confirming substituent positions. For carbazole derivatives, aromatic protons appear at δ 7.3–8.2 ppm, while the ethanol moiety shows signals near δ 3.5–4.5 ppm .
  • UV-Vis : The azo group’s π→π* transitions (λₘₐₓ ~450–500 nm) and carbazole’s absorption (~300 nm) are key for photophysical analysis .
    • Chromatography : Silica gel column chromatography (Hexane/EtOAc gradients) or recrystallization (e.g., tert-butyl methyl ether) are standard purification methods .

Q. How do substituents (e.g., nitro groups) affect the compound’s photophysical and electrochemical properties?

  • The nitro group enhances electron-withdrawing effects, stabilizing the azo-carbazole’s excited state and red-shifting absorption. This is critical for applications in photoswitching and holography, where cis-trans isomerization under visible light (e.g., 561 nm) drives refractive index changes .

Advanced Research Questions

Q. What experimental design strategies resolve contradictions in reported synthetic yields for carbazole-azo derivatives?

  • Case Analysis : In , yields for analogous compounds varied from 53% to 89% under similar conditions. Contradictions arise from trace moisture (affecting AlCl₃ activity) or incomplete aryl coupling. Solutions include:

  • Inert Atmosphere : Schlenk techniques to exclude moisture .
  • Reagent Purity : Use of freshly distilled solvents and anhydrous K₂CO₃ .
    • Statistical Optimization : DoE (Design of Experiments) approaches can identify critical factors (e.g., temperature, stoichiometry) for reproducibility .

Q. How can computational modeling predict the compound’s behavior in optoelectronic devices?

  • DFT Calculations : Used to simulate HOMO-LUMO gaps (e.g., ~3.2 eV for carbazole-azo derivatives), aligning with experimental electrochemical bandgaps. This predicts charge transport efficiency in organic semiconductors .
  • MD Simulations : Models glass transition temperature (Tg) effects on molecular orientation in polymer matrices (e.g., PMMA), critical for holographic grating stability .

Q. What mechanisms underlie the compound’s performance in updatable holographic devices?

  • Mechanism : The azo group’s photo-isomerization (cis↔trans) creates reversible absorption gratings. Subsequent molecular reorientation in PMMA matrices forms refractive index gratings. The process is governed by Tg: higher Tg (>100°C) slows decay times (hours vs. minutes) .
  • Kinetics : Response times (ms–s) depend on laser power density and matrix rigidity, quantified via time-resolved diffraction efficiency measurements .

Q. How does electrochemical polymerization enhance the compound’s utility in sensors or capacitors?

  • Electropolymerization : Cyclic voltammetry (CV) in acetonitrile/TBAPF₆ induces oxidative polymerization, forming conductive poly(azo-carbazole) films. These films exhibit redox peaks at −0.2 V to +1.5 V (vs. Ag/Ag⁺), suitable for supercapacitors (specific capacitance ~180 F/g) .
  • Impedance Analysis : Nyquist plots reveal low charge-transfer resistance (Rct ~50 Ω·cm²), ideal for biosensor interfaces .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol
Reactant of Route 2
Reactant of Route 2
3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol

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